molecular formula C19H19N5O3 B2575608 3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034462-78-5

3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2575608
CAS No.: 2034462-78-5
M. Wt: 365.393
InChI Key: OAGLICORUZNGKB-UHFFFAOYSA-N
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Description

“3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one” is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups in the molecule suggests that it may exhibit a range of chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridazinone ring: This could be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acetylation of the pyridazinone:

    Formation of the piperidine ring: This step might involve the reduction of a corresponding piperidone precursor.

    Coupling with quinazolinone: The final step could involve the coupling of the piperidine derivative with a quinazolinone precursor using a suitable coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the quinazolinone moiety.

    Reduction: Reduction reactions could target the carbonyl groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, quinazolinone derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound might be investigated for similar activities.

Medicine

In medicine, the compound could be explored for its therapeutic potential in treating various diseases, particularly those involving inflammation, infection, or cancer.

Industry

Industrially, such compounds might be used in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of “3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These include compounds like 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxyquinazolin-4(3H)-one.

    Pyridazinone derivatives: Examples include 3(2H)-pyridazinone and 6-chloropyridazin-3(2H)-one.

Uniqueness

The uniqueness of “3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one” lies in its specific combination of functional groups and ring systems, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-[1-[2-(6-oxopyridazin-1-yl)acetyl]piperidin-3-yl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c25-17-8-3-9-21-24(17)12-18(26)22-10-4-5-14(11-22)23-13-20-16-7-2-1-6-15(16)19(23)27/h1-3,6-9,13-14H,4-5,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGLICORUZNGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C(=O)C=CC=N2)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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